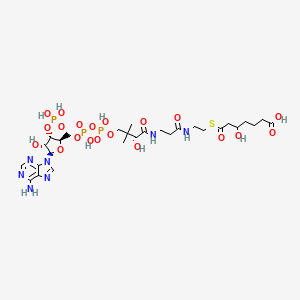![molecular formula C15H11F2N3O2 B1242525 N-[(E)-[2-(difluoromethoxy)phenyl]methylideneamino]-1,3-benzoxazol-2-amine](/img/structure/B1242525.png)
N-[(E)-[2-(difluoromethoxy)phenyl]methylideneamino]-1,3-benzoxazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[[2-(difluoromethoxy)phenyl]methylideneamino]-1,3-benzoxazol-2-amine is a benzoxazole.
Aplicaciones Científicas De Investigación
1. Neurological Research
Research has shown that certain aromatic amines have neurological implications. For instance, a study highlighted the case where the abuse of a meperidine congener led to parkinsonism, suggesting potential neurotoxic effects of certain amines, which could be relevant in the study of neurological diseases and drug design (Davis et al., 1979).
2. Dietary Carcinogen Biomonitoring
Several studies have focused on heterocyclic amines (HCAs) formed during the cooking of meat and their potential carcinogenic effects. Understanding the metabolic pathways and biomonitoring of these amines, including the formation of DNA adducts, is crucial for assessing the risk of cancer. This research is fundamental in evaluating dietary risks and developing preventive strategies (Wakabayashi et al., 1993; Stillwell et al., 1999).
3. Understanding Metabolic Pathways
Studies have been conducted to understand the metabolism of various amines, including the processes of adduct formation and metabolism at low doses in humans and rodents. Insights into these metabolic pathways can provide essential information for drug development and toxicity assessment (Turteltaub et al., 1999).
4. Allergic Reactions and Sensitivities
Research into various amines has shown that they can induce allergic reactions and sensitivities, such as contact allergy due to specific compounds. Understanding these reactions is vital for developing safer compounds and for the diagnosis and treatment of allergic reactions (Foti et al., 1995; Herve‐Bazin et al., 1977).
Propiedades
Nombre del producto |
N-[(E)-[2-(difluoromethoxy)phenyl]methylideneamino]-1,3-benzoxazol-2-amine |
|---|---|
Fórmula molecular |
C15H11F2N3O2 |
Peso molecular |
303.26 g/mol |
Nombre IUPAC |
N-[(E)-[2-(difluoromethoxy)phenyl]methylideneamino]-1,3-benzoxazol-2-amine |
InChI |
InChI=1S/C15H11F2N3O2/c16-14(17)21-12-7-3-1-5-10(12)9-18-20-15-19-11-6-2-4-8-13(11)22-15/h1-9,14H,(H,19,20)/b18-9+ |
Clave InChI |
OSDGXTXDLILUHV-GIJQJNRQSA-N |
SMILES isomérico |
C1=CC=C(C(=C1)/C=N/NC2=NC3=CC=CC=C3O2)OC(F)F |
SMILES |
C1=CC=C(C(=C1)C=NNC2=NC3=CC=CC=C3O2)OC(F)F |
SMILES canónico |
C1=CC=C(C(=C1)C=NNC2=NC3=CC=CC=C3O2)OC(F)F |
Solubilidad |
0.5 [ug/mL] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3S,4S)-4-[2-(4-benzyl-3-hydroxy-piperidin-1-yl)-ethanesulfonyl]-phenol](/img/structure/B1242442.png)

![3-[[2-[3-(4-Carbamimidoylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]acetyl]amino]propanoic acid](/img/structure/B1242448.png)
![3-ethyl-N-[(5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]-2-oxobenzimidazole-1-carboxamide](/img/structure/B1242449.png)
![Bis[5-(dibutylamino)pentan-2-yl] carbonate](/img/structure/B1242450.png)





![1-S-[3-hydroxy-N-(sulfonatooxy)hex-5-enimidoyl]-1-thio-beta-D-glucopyranose](/img/structure/B1242460.png)


